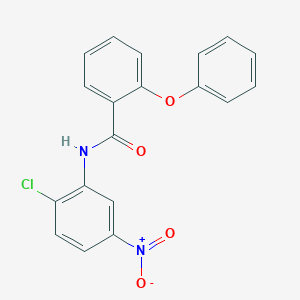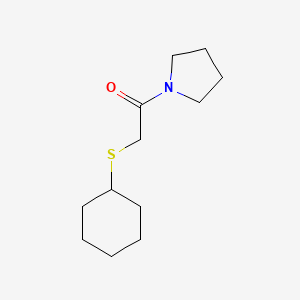
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide, commonly known as Nitrofen, is a herbicide that was widely used in agriculture for weed control. However, due to its harmful effects on the environment and human health, it has been banned in many countries. Despite its ban, Nitrofen continues to be a topic of interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Nitrofen acts by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the death of the plant by preventing the production of chlorophyll, which is essential for photosynthesis.
Biochemical and Physiological Effects:
Nitrofen has been shown to have toxic effects on various organisms, including humans. It can cause liver damage, kidney damage, and developmental abnormalities in animals. It has also been shown to have mutagenic and carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrofen has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits potent herbicidal activity, making it useful for studying the mechanism of action of herbicides.
However, Nitrofen also has several limitations for use in lab experiments. It is highly toxic and can pose a risk to researchers if proper safety precautions are not taken. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving Nitrofen. One area of interest is the development of new herbicides based on the structure of Nitrofen. Another area of interest is the investigation of Nitrofen's potential use in the treatment of parasitic infections.
Additionally, Nitrofen's potential use in environmental remediation warrants further investigation. Its ability to remove heavy metals from contaminated soil and water could make it a valuable tool in the cleanup of polluted sites.
Conclusion:
In conclusion, Nitrofen is a herbicide that has been extensively studied for its potential applications in various fields. While it has been banned in many countries due to its harmful effects, it continues to be a topic of interest in scientific research. Its ability to inhibit the activity of PPO makes it a useful tool for studying the mechanism of action of herbicides. Its potential applications in medicine, agriculture, and environmental remediation make it a compound with significant potential for future research.
Métodos De Síntesis
Nitrofen can be synthesized through a multistep process involving the reaction of 2-chloro-5-nitroaniline with phenoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain Nitrofen in its pure form.
Aplicaciones Científicas De Investigación
Nitrofen has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental remediation. In medicine, Nitrofen has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an antifungal agent.
In agriculture, Nitrofen has been studied for its potential use as a herbicide in combination with other chemicals. It has also been investigated for its potential use in the control of parasitic weeds.
In environmental remediation, Nitrofen has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-16-11-10-13(22(24)25)12-17(16)21-19(23)15-8-4-5-9-18(15)26-14-6-2-1-3-7-14/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIUMCSJOFNFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)



![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)

![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)